3-Chlorosulfonyl-4-isopropyl-benzoic acid
Overview
Description
Mechanism of Action
Target of Action
It is known that sulfonyl halides, such as this compound, are often used in organic synthesis due to their reactivity .
Mode of Action
3-Chlorosulfonyl-4-isopropyl-benzoic acid, being a sulfonyl halide, is likely to interact with its targets through a nucleophilic substitution reaction. In this reaction, the chlorine atom attached to the sulfonyl group is replaced by a nucleophile, which could be any molecule or ion with a free pair of electrons .
Biochemical Pathways
It is known to participate in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists . PPARδ is involved in the regulation of lipid metabolism, inflammation, and cell proliferation.
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body. Its molecular weight (262.71 g/mol ) and predicted density (1.591±0.06 g/cm3 ) may also influence its distribution and metabolism.
Result of Action
As a participant in the synthesis of pparδ partial agonists , it may indirectly influence the functions regulated by PPARδ, such as lipid metabolism, inflammation, and cell proliferation.
Action Environment
It is known to be sensitive to moisture , suggesting that humidity could affect its stability. Its storage conditions (keep in a dark place, sealed in dry, room temperature ) also provide some insight into the environmental conditions that could influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid typically involves the chlorosulfonation of 4-isopropyl-benzoic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chlorosulfonyl-4-isopropyl-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: Oxidation of the isopropyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as pyridine.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamide and sulfonate ester derivatives.
Reduction Reactions: Formation of sulfonamide derivatives.
Oxidation Reactions: Formation of carboxylic acid derivatives.
Scientific Research Applications
3-Chlorosulfonyl-4-isopropyl-benzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-Chlorosulfonyl-benzoic acid: Similar structure but lacks the isopropyl group.
4-Chlorosulfonyl-benzoic acid: Similar structure but with the chlorosulfonyl group at a different position.
3-Isopropyl-benzoic acid: Similar structure but lacks the chlorosulfonyl group.
Uniqueness
3-Chlorosulfonyl-4-isopropyl-benzoic acid is unique due to the presence of both the chlorosulfonyl and isopropyl groups, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a versatile reagent in organic synthesis and research .
Properties
IUPAC Name |
3-chlorosulfonyl-4-propan-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRCCOHUNHPILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309333 | |
Record name | 3-Chlorosulfonyl-4-isopropyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59815-29-1 | |
Record name | 59815-29-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chlorosulfonyl-4-isopropyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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